Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate
Description
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate is a benzene-1,4-dicarboxylate ester derivative featuring two 4-methoxyphenyl ester groups and a 2-ethenyl substituent on the central aromatic ring. The molecular formula is estimated to be C₂₄H₂₀O₆, with a molecular weight of 404.41 g/mol (calculated).
Properties
CAS No. |
216431-30-0 |
|---|---|
Molecular Formula |
C24H20O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H20O6/c1-4-16-15-17(23(25)29-20-10-6-18(27-2)7-11-20)5-14-22(16)24(26)30-21-12-8-19(28-3)9-13-21/h4-15H,1H2,2-3H3 |
InChI Key |
LVNVIDBDXKIADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)OC)C=C |
Related CAS |
216431-31-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-ethenylbenzene-1,4-dicarboxylic acid.
Esterification: The 4-methoxyphenol undergoes esterification with 2-ethenylbenzene-1,4-dicarboxylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Scientific Research Applications
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate with structurally related benzene- or cyclohexane-dicarboxylate esters, emphasizing substituent effects on properties:
Key Observations:
Substituent Effects on Reactivity and Stability: The methoxy groups in the target compound enhance steric hindrance and electronic stability compared to the amino groups in the bis(4-amino-2-methylphenyl) analog, which are more reactive and polar . The ethenyl group on the benzene ring differentiates the target compound from analogs like Di-p-methoxyphenyl-trans-cyclohexane-1,4-dicarboxylate, which lacks aromatic conjugation due to its cyclohexane core .
Physical Properties: The bis(4-amino-2-methylphenyl) derivative has a lower molecular weight (376.41 g/mol) and higher predicted boiling point (655.1°C), likely due to hydrogen bonding from amine groups .
Functional Applications: Compounds with ethenyl or ethenyloxy groups (e.g., the target compound and 1,4-Bis[4-(ethenyloxy)butyl] derivative) are candidates for polymerization or cross-linking in materials science . The bis(4-amino-2-methylphenyl) analog’s amine groups make it suitable for covalent bonding in drug delivery systems or supramolecular chemistry .
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